3,5-Difluoropyridine

Hydrogen bonding Proton transfer Matrix isolation spectroscopy

3,5-Difluoropyridine is a halogenated heterocyclic aromatic compound with molecular formula C5H3F2N and molecular weight 115.08 g/mol. It exists as a colorless to pale yellow liquid at room temperature with a boiling point of 92-93 °C, density 1.256-1.268 g/mL, flash point 9 °C, and predicted pKa 0.39 ± 0.20.

Molecular Formula C5H3F2N
Molecular Weight 115.08 g/mol
CAS No. 71902-33-5
Cat. No. B1298662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoropyridine
CAS71902-33-5
Molecular FormulaC5H3F2N
Molecular Weight115.08 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)F
InChIInChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H
InChIKeyWRXAZPPGFLETFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoropyridine (CAS 71902-33-5): Core Properties and Structural Context for Procurement Decision-Making


3,5-Difluoropyridine is a halogenated heterocyclic aromatic compound with molecular formula C5H3F2N and molecular weight 115.08 g/mol. It exists as a colorless to pale yellow liquid at room temperature with a boiling point of 92-93 °C, density 1.256-1.268 g/mL, flash point 9 °C, and predicted pKa 0.39 ± 0.20 . The compound features fluorine substitution at the meta-positions (C3 and C5) of the pyridine ring, creating a distinct electronic distribution characterized by symmetry and unique inductive effects without ortho steric hindrance [1]. This regiochemistry confers differential reactivity in nucleophilic aromatic substitution, cross-coupling reactions, and hydrogen-bonding behavior compared to ortho- or para-substituted difluoropyridine isomers [2].

Why 3,5-Difluoropyridine Cannot Be Casually Replaced by Other Difluoropyridine Isomers: The Regiochemistry-Property Imperative


Difluoropyridine isomers are not functionally interchangeable. The specific position of fluorine atoms on the pyridine ring dictates electronic distribution, hydrogen-bonding propensity, crystal packing architecture, and chemical reactivity in ways that directly impact synthetic outcomes and material performance [1][2]. Ortho-fluorination (e.g., 2,6-difluoropyridine) introduces steric constraints near the nitrogen lone pair, altering basicity and coordination behavior [3]. Para-fluorination (e.g., 2,4-difluoropyridine) produces different dipole moments and intermolecular interaction patterns [4]. The symmetric 3,5-substitution pattern yields a unique combination of electronic withdrawal without ortho steric hindrance, enabling distinct hydrogen-bonding thermodynamics, proton-transfer thresholds, and regioselectivity in metalation and cross-coupling [5]. Substituting one difluoropyridine isomer for another without empirical verification risks compromised yield, altered selectivity, or complete synthetic failure.

3,5-Difluoropyridine: Direct Comparative Evidence for Scientific Selection vs. Isomers and Analogs


Hydrogen-Bonding Behavior of 3,5-Difluoropyridine vs. 2,6-Difluoropyridine in HCl Complexes

Matrix-IR spectra for 3,5-difluoropyridine-HCl and 2,6-difluoropyridine-HCl in solid neon exhibit distinct shifts in the H-Cl stretching band that quantify differences in hydrogen-bond strength [1]. In dielectric media, 3,5-difluoropyridine-HCl undergoes a transition to a proton-transfer-type structure at an ε-value of 2.0, whereas 2,6-difluoropyridine-HCl and pentafluoropyridine-HCl do not exhibit proton transfer up to ε = 20.0 [1]. This indicates that 3,5-difluoropyridine is more susceptible to proton transfer under polar conditions compared to ortho-fluorinated analogs.

Hydrogen bonding Proton transfer Matrix isolation spectroscopy

Quaternization Reactivity: 3,5-Difluoropyridine vs. 2-Fluoropyridine and 3-Fluoropyridine with Diiodopropane

In quaternization reactions with 1,3-diiodopropane (2:1 molar ratio in MeCN), 2-fluoropyridine showed no reaction, 3-fluoropyridine gave the bis-quaternary salt, while 3,5-difluoropyridine yielded exclusively a mono-quaternary derivative [1]. With iodomethane (1:1 in THF), 2-fluoropyridine and 2-(trifluoromethyl)pyridine did not react even under prolonged reflux, whereas 3,5-difluoropyridine gave methiodide salts in 28-72% yield [1].

Quaternization Nerve agent antidotes Bis-quaternary salts

Crystal Packing Architecture: 3,5-Difluoropyridine vs. 3-Fluoropyridine and Higher Fluorinated Pyridines

X-ray diffraction analysis of low-melting fluorinated pyridines crystallized in situ reveals a systematic dependence of crystal packing on fluorine substitution pattern [1]. Starting from 3-fluoropyridine, the packing changes from herringbone to parallel arrangement in 3,5-difluoropyridine and 2,3,5-trifluoropyridine, then switches back to edge-to-face in pentafluoropyridine [1]. Ab initio quantum-chemical calculations (MP2/6-311G(d,p)) of intermolecular interaction energies indicate that F···F interactions are very weak or repulsive, and the overall packing is driven by C-H···F and C-F···π contacts that vary systematically with substitution pattern [1].

Crystal engineering Intermolecular interactions X-ray diffraction

Structural Geometry: Ring Distortion in 3,5-Difluoropyridine vs. Ortho-Substituted Difluoropyridines

Rotational spectra of 2,3-, 2,4-, 2,5-, 2,6- and 3,5-difluoropyridine were investigated using Balle-Flygare FTMW and chirped-pulse FTMW spectroscopies [1]. Heavy atom substitution analysis of 13C and 15N isotopologues revealed that a more pronounced deviation from the ideal pyridine ring geometry occurs when fluorine is ortho to nitrogen [1]. 14N hyperfine splitting patterns further indicated that the electronic environment around the nitrogen atom varies systematically with fluorine substitution pattern, with 3,5-difluoropyridine maintaining a more symmetric and less distorted ring geometry compared to ortho-fluorinated isomers [1].

Rotational spectroscopy Molecular geometry Electronic structure

Lipophilicity (LogP) Comparison Across Difluoropyridine Isomers

Experimental and calculated logP values for difluoropyridine isomers reveal that the substitution pattern modulates lipophilicity [1]. 3,5-Difluoropyridine has reported logP values of 1.1 to 1.87 depending on the determination method [1]. In comparison, 2,6-difluoropyridine has logP 0.99 , 2,4-difluoropyridine has ACD/LogP 0.83 , and 2,5-difluoropyridine has ACD/LogP 1.23 . The meta-substituted 3,5-isomer is more lipophilic than ortho- and para-substituted analogs, which may influence membrane permeability and pharmacokinetic properties of derived compounds.

Lipophilicity ADME Partition coefficient

3,5-Difluoropyridine: Validated Application Scenarios Grounded in Quantitative Differentiation Evidence


Pharmaceutical Intermediate for Fluoroquinolone Antibiotics with Enhanced Activity Against Resistant Pathogens

The 6-amino-3,5-difluoropyridine-2-yl moiety serves as the R1 group in novel fluoroquinolones such as WQ-3810, which demonstrated an IC50 of 0.031 ± 0.003 μg/mL against Salmonella Typhimurium DNA gyrase — approximately 150-fold lower than ciprofloxacin against resistant double-mutant enzymes [1]. In the presence of the plasmid-encoded resistance protein QnrB19, WQ-3810 maintained an IC50 of 0.44 ± 0.05 μg/mL, outperforming derivatives with alternative R1 substitutions (WQ-4065 IC50: 9.16 ± 2.21 μg/mL) [1]. This evidence positions 3,5-difluoropyridine as a critical building block for next-generation fluoroquinolones targeting resistant Gram-negative infections.

Controlled Synthesis of Mono-Functionalized Pyridinium Salts for Neurological and Antidote Research

The selective mono-quaternization of 3,5-difluoropyridine with 1,3-diiodopropane, yielding exclusively a mono-quaternary derivative, contrasts with the bis-quaternary products obtained from 3-fluoropyridine and trifluoromethylpyridines [1]. This regiochemical control enables stepwise construction of asymmetrically functionalized pyridinium scaffolds. Such mono-quaternary intermediates are valuable precursors for developing nerve agent antidotes, ion channel modulators, and other charged heterocyclic pharmacophores where defined stoichiometry and controlled cross-linking are essential [1].

Supramolecular and Crystal Engineering Where Controlled Packing Architecture Is Required

X-ray crystallographic analysis demonstrates that 3,5-difluoropyridine adopts a parallel molecular arrangement in the solid state, distinct from the herringbone packing of 3-fluoropyridine and the edge-to-face packing of pentafluoropyridine [1]. Ab initio calculations (MP2/6-311G(d,p)) confirm that F···F interactions are very weak or repulsive, with packing driven by C-H···F and C-F···π contacts [1]. This predictable, symmetric packing behavior makes 3,5-difluoropyridine a preferred building block for crystal engineering applications requiring specific solid-state organization, such as organic semiconductors, porous frameworks, or co-crystal design.

Catalysis and Coordination Chemistry Requiring Minimal Ring Distortion and Predictable Electronic Properties

Rotational spectroscopy and 14N hyperfine splitting analysis confirm that 3,5-difluoropyridine exhibits significantly less ring geometry deviation from ideal pyridine compared to ortho-fluorinated isomers [1]. This preserved geometry, combined with the symmetric electron-withdrawing effect of meta-fluorination, makes 3,5-difluoropyridine an advantageous ligand scaffold or catalyst precursor when predictable coordination geometry and π-stacking interactions are critical. The compound's higher lipophilicity (logP 1.1-1.87) compared to other difluoropyridine isomers [2] may also enhance catalyst solubility in organic reaction media.

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